molecular formula C11H11NO3S B1610290 Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate CAS No. 35212-88-5

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

Cat. No. B1610290
CAS RN: 35212-88-5
M. Wt: 237.28 g/mol
InChI Key: RTQFKIXDQUQACB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (MAMBTC) is an aromatic heterocyclic compound with a unique combination of properties that have made it a target of scientific research in recent years. MAMBTC has been studied for its potential application in various areas, including organic synthesis, drug development, and biochemistry. The purpose of

Scientific Research Applications

Antibacterial and Antifungal Activities

Research into thiophene derivatives has revealed their potential antibacterial and antifungal properties. For instance, compounds structurally related to Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate have been studied for their bioactivity. One study discusses the antibacterial and antifungal activities of two thiophene-3-carboxamide derivatives, highlighting the importance of their molecular conformation and intramolecular hydrogen bonding in biological activity (Vasu et al., 2005).

Potential Anti-inflammatory Agents

Another area of interest is the development of novel molecules as potential anti-inflammatory agents. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to this compound, was synthesized as part of a research program targeting anti-inflammatory applications. This underscores the versatility of benzothiophene derivatives in medicinal chemistry (G. P. Moloney, 2001).

Novel Synthesis Routes

The synthesis and properties of related thiopyrano compounds have been investigated, revealing novel routes to benzothiophene derivatives. Such studies are crucial for expanding the utility of these compounds in organic synthesis and drug development (R. M. Scrowston & D. C. Shaw, 1976).

Anti-cancer Agents

Efforts to produce cyclized systems with potential anti-proliferative activity have led to the synthesis of novel thiophene and benzothiophene derivatives. These compounds were evaluated as anti-cancer agents, with several showing promising activity against various tumor cell lines, highlighting the potential of benzothiophene derivatives in cancer therapy (R. Mohareb et al., 2016).

properties

IUPAC Name

methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQFKIXDQUQACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445093
Record name Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35212-88-5
Record name Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate

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